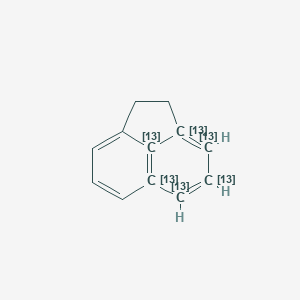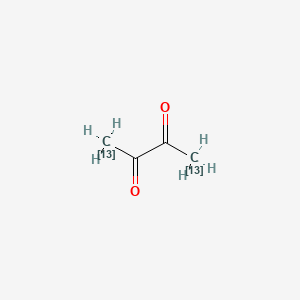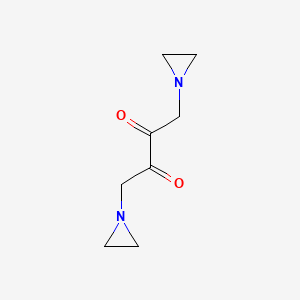
Neomycin Deuterated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neomycin Deuterated is a variant of the aminoglycoside antibiotic neomycin, in which hydrogen atoms are replaced with deuterium atoms. This modification enhances the compound’s stability and provides unique properties that are valuable in scientific research. This compound is primarily used to study protein synthesis mechanisms and the interactions between ribosomal RNA and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neomycin Deuterated typically involves the substitution of hydrogen atoms in neomycin with deuterium. This can be achieved using standard synthetic methods where a deuterium source replaces the hydrogen source in the reaction. The process requires careful control of reaction conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces fradiae, followed by chemical modification to replace hydrogen atoms with deuterium. This method ensures a consistent and high-yield production of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: Neomycin Deuterated undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Neomycin Deuterated has extensive applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed to investigate the interactions between ribosomal RNA and proteins, providing insights into protein synthesis mechanisms.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Neomycin Deuterated involves its binding to the ribosome, a complex molecular apparatus responsible for protein synthesis. By binding to the ribosome, this compound disrupts its normal function, thereby inhibiting protein synthesis. This disruption is valuable for studying the intricate mechanisms of protein synthesis and the interactions between RNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Neomycin: The non-deuterated form of Neomycin Deuterated, used as an antibiotic.
Tobramycin: Another aminoglycoside antibiotic with similar properties but different molecular structure.
Gentamicin: An aminoglycoside antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and provides distinct properties useful in scientific research. This modification allows for more precise studies of molecular interactions and mechanisms, making it a valuable tool in various fields .
Eigenschaften
CAS-Nummer |
1173840-30-6 |
|---|---|
Molekularformel |
C₂₃H₄₆N₆O₁₃ .3(H₂SO₄) .xH₂O(for undeuterated) |
Molekulargewicht |
908.88 |
Synonyme |
Fradiomycin-deuterated |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


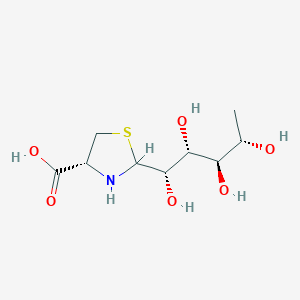
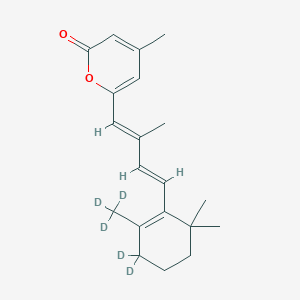
![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)
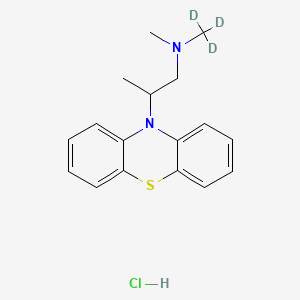
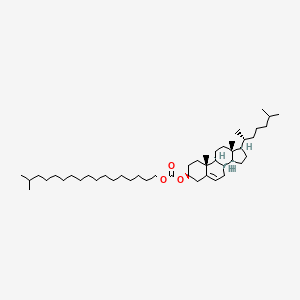
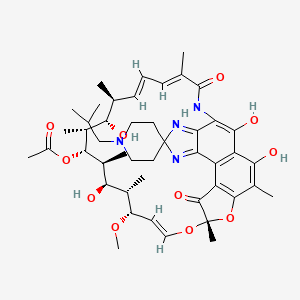
![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)
